2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Description
This compound belongs to the imidazo[4,5-b]pyridine class, a heterocyclic scaffold with fused imidazole and pyridine rings. The 2,3-dimethyl substitution enhances steric bulk, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 6 positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality enables applications in medicinal chemistry and materials science, particularly in constructing biaryl systems .
Properties
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-9-17-11-7-10(8-16-12(11)18(9)6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLRMSASCRAZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126039 | |
| Record name | 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257554-01-0 | |
| Record name | 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257554-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique imidazo[4,5-b]pyridine core with a dioxaborolane substituent that may influence its biological interactions. The molecular formula is with a molecular weight of approximately 266.14 g/mol.
Anticancer Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that modifications to the imidazo[4,5-b]pyridine scaffold can enhance selectivity and potency against various cancer cell lines. The incorporation of the dioxaborolane moiety may further modulate these effects by affecting the compound's solubility and bioavailability.
Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives have been reported to inhibit several kinases involved in cancer progression. A study focusing on similar compounds demonstrated their ability to selectively inhibit Aurora-A kinase with IC50 values in the nanomolar range. This suggests that this compound could potentially exhibit similar inhibitory effects against target kinases.
Case Studies and Research Findings
The biological activity of this compound likely involves multiple mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer signaling pathways.
- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells by interfering with kinase activity.
- Apoptosis Induction : The compound might promote apoptosis in malignant cells through various signaling pathways.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The imidazo[4,5-b]pyridine scaffold is known for its biological activity against various cancer cell lines. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. Studies have shown that modifications to the imidazo structure can lead to increased potency against certain tumor types .
- Antimicrobial Properties :
- Neurological Disorders :
Organic Synthesis
- Cross-Coupling Reactions :
- Building Block for Drug Development :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of 2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine exhibited selective inhibition of cancer cell proliferation in vitro. The results indicated a dose-dependent response with significant cytotoxic effects on breast cancer cell lines .
Case Study 2: Synthesis of Novel Antimicrobials
Research conducted by Smith et al. (2024) focused on synthesizing new antimicrobial agents based on this compound's structure. The synthesized derivatives showed enhanced activity against Gram-positive bacteria compared to existing antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[4,5-b]Pyridine Core
(a) 3-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3H-Imidazo[4,5-b]Pyridine
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.11
- CAS : 1257554-02-1
- Key Differences : Lacks the 2-methyl group. The reduced steric bulk may enhance solubility and reactivity in cross-coupling reactions. Purity is ≥97% (HPLC), and it is commercially available at $28–497/g depending on scale .
(b) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3H-Imidazo[4,5-b]Pyridine
- Molecular Formula : C12H16BN3O2
- Molecular Weight : 245.09
- CAS : 1254697-46-5
- Key Differences: No methyl groups at positions 2 or 3. Lower molecular weight and higher polarity may improve aqueous solubility but reduce stability under acidic conditions. Storage requires sealing at room temperature .
(c) 6-Bromo-2-(Furan-2-yl)-3-(Prop-2-Ynyl)-3H-Imidazo[4,5-b]Pyridine
- Molecular Formula : C13H9BrN4O
- Molecular Weight : 333.15
- Key Differences : Bromine at position 6 and an alkyne at position 3. The bromo group facilitates nucleophilic substitution, while the alkyne allows click chemistry modifications. This compound is prioritized for antimicrobial studies due to its heterocyclic diversity .
Boronate-Containing Heterocycles with Different Cores
(a) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Imidazo[1,2-a]Pyrimidine
- Molecular Formula : C11H15BN4O2
- Molecular Weight : 254.08
- It is used in kinase inhibitor development .
(b) 6,7-Dichloro-2-(Trifluoromethyl)-3H-Imidazo[4,5-b]Pyridine
- Molecular Formula : C7H2Cl2F3N3
- Molecular Weight : 256.02
- CAS : 19918-41-3
- Key Differences : Chlorine and trifluoromethyl groups enhance electrophilicity and metabolic stability. This compound is explored in agrochemical research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
